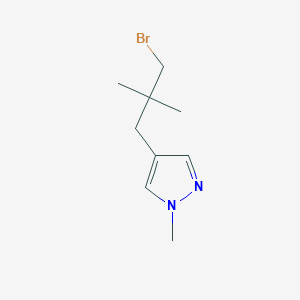
1-(2,6-Difluorophenoxy)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorophenoxy)propan-2-amine is an organic compound characterized by the presence of a difluorophenoxy group attached to a propan-2-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenoxy)propan-2-amine typically involves the reaction of 2,6-difluorophenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia or an amine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,6-Difluorophenoxy)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,6-Difluorophenoxy)propan-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Difluorophenoxy)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(2,6-Dimethylphenoxy)propan-2-amine
- 1-(2,6-Dichlorophenoxy)propan-2-amine
- 1-(2,6-Dibromophenoxy)propan-2-amine
Uniqueness: 1-(2,6-Difluorophenoxy)propan-2-amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its methyl, chloro, and bromo analogs.
Propiedades
Fórmula molecular |
C9H11F2NO |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
1-(2,6-difluorophenoxy)propan-2-amine |
InChI |
InChI=1S/C9H11F2NO/c1-6(12)5-13-9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3 |
Clave InChI |
CDTUZXVPFSJLHB-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=C(C=CC=C1F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


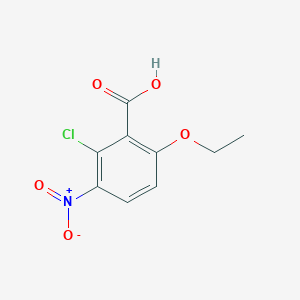
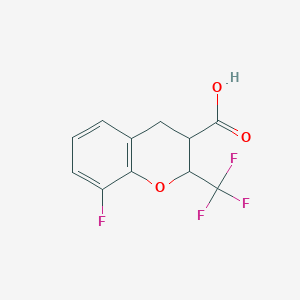
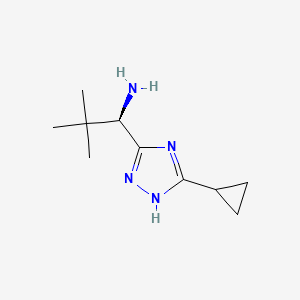
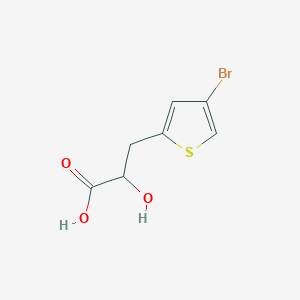
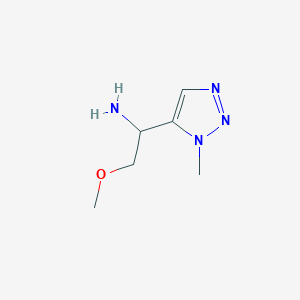
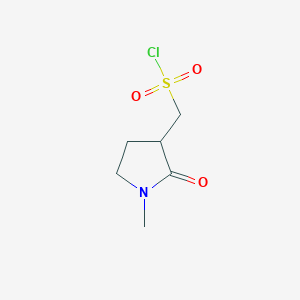
![1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13208070.png)
amine](/img/structure/B13208076.png)
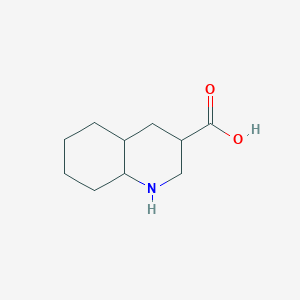
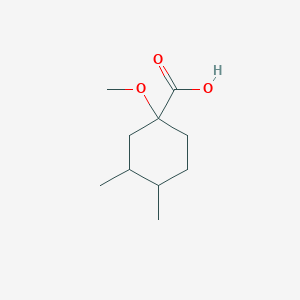
![(1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13208106.png)
amine](/img/structure/B13208111.png)
![Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate](/img/structure/B13208114.png)
